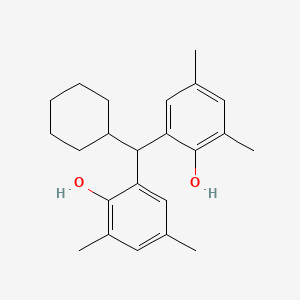
Phenol, 2,2'-(cyclohexylmethylene)bis[4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] is an organic compound with the molecular formula C23H30O2 . This compound is characterized by the presence of two phenol groups connected by a cyclohexylmethylene bridge, with additional methyl groups at the 4 and 6 positions on each phenol ring . It is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
The synthesis of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] typically involves the reaction of 2,4-dimethylphenol with cyclohexanone under acidic conditions . The reaction proceeds through the formation of a cyclohexylmethylene intermediate, which then reacts with another molecule of 2,4-dimethylphenol to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenol groups to cyclohexanol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] has several scientific research applications:
Mechanism of Action
The antioxidant effect of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] is primarily due to its ability to donate hydrogen atoms from the phenol groups, neutralizing free radicals and preventing oxidative damage . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage . The pathways involved in its action include the scavenging of free radicals and the inhibition of oxidative chain reactions .
Comparison with Similar Compounds
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] can be compared with other similar compounds such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound also has antioxidant properties but differs in the substituents on the phenol rings.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar in structure but with different alkyl groups, affecting its reactivity and applications.
The uniqueness of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it particularly effective as an antioxidant .
Properties
CAS No. |
452081-72-0 |
|---|---|
Molecular Formula |
C23H30O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[cyclohexyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H30O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h10-13,18,21,24-25H,5-9H2,1-4H3 |
InChI Key |
DGRIDFGUGOEKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2CCCCC2)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















